Morazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

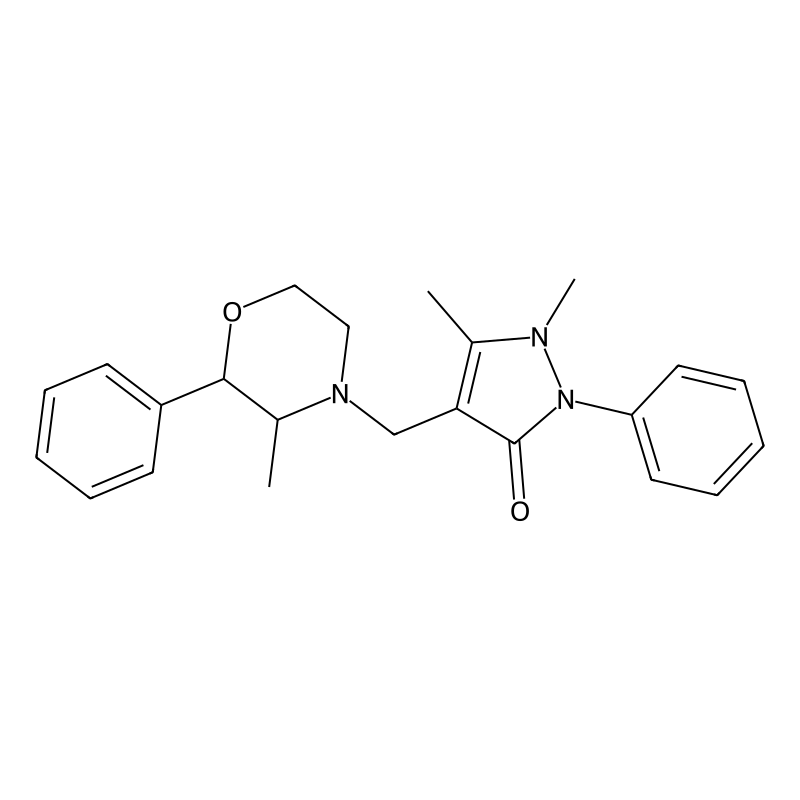

Morazone is a nonsteroidal anti-inflammatory drug (NSAID) that was originally developed by the German pharmaceutical company Ravensberg in the 1950s. It is primarily used for its analgesic and anti-inflammatory properties, making it effective in treating various conditions such as arthritis and other inflammatory diseases. The chemical structure of Morazone is characterized by its complex molecular formula, which is C23H27N3O2, indicating a composition that includes carbon, hydrogen, nitrogen, and oxygen .

Morazone exhibits significant biological activity as an anti-inflammatory agent. Its mechanism of action involves the inhibition of prostaglandin synthesis, which reduces inflammation and pain. Studies have shown that Morazone can effectively reduce symptoms associated with conditions like rheumatoid arthritis and osteoarthritis . Furthermore, research indicates that Morazone may also possess some antimicrobial properties, although these effects are secondary to its primary function as an NSAID .

The synthesis of Morazone typically involves multi-step organic reactions starting from simpler precursors. While specific synthetic pathways can vary, they generally include:

- Formation of key intermediates: This may involve reactions such as amination or acylation.

- Cyclization: Key intermediates are often cyclized to form the core structure of Morazone.

- Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity levels suitable for pharmaceutical applications.

The detailed synthetic route may depend on the desired purity and yield, as well as the availability of starting materials .

Morazone is primarily used in clinical settings for:

- Pain relief: Effective in managing acute and chronic pain.

- Anti-inflammatory treatment: Used for conditions such as arthritis and other inflammatory disorders.

- Potential antimicrobial applications: Although primarily an NSAID, it has shown some effectiveness against certain microbial strains .

Morazone shares similarities with several other nonsteroidal anti-inflammatory drugs. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ibuprofen | C13H18O2 | Commonly used NSAID with analgesic and antipyretic effects. |

| Naproxen | C14H14O3 | Longer half-life than ibuprofen; effective for chronic pain management. |

| Diclofenac | C14H11Cl2NNaO2 | Potent anti-inflammatory effects; often used for musculoskeletal disorders. |

Uniqueness of Morazone

What sets Morazone apart from these compounds is its specific molecular structure which may confer unique pharmacokinetic properties and a distinct side effect profile. Additionally, its potential antimicrobial activity adds another layer of therapeutic application not commonly found in traditional NSAIDs like ibuprofen or naproxen .

The historical development of Morazone synthesis can be traced back to the pioneering work conducted in the 1950s by the German pharmaceutical company Ravensberg [1] [2]. While specific details of the Hengen et al. (1958) synthesis protocol were not extensively documented in available literature, the compound was originally developed during this period as part of the early generation of nonsteroidal anti-inflammatory drugs [1] [2]. The historical approach likely involved classical organic synthesis methods available during the 1950s, focusing on the construction of the complex heterocyclic structure containing both pyrazolone and morpholine ring systems.

The original synthesis protocol would have been designed to create the characteristic 1,5-dimethyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one structure [3] [4]. The molecular formula C23H27N3O2 with a molecular weight of 377.5 g/mol represents a sophisticated pharmaceutical compound that required advanced synthetic methodology for its era [3] [5]. The compound was marketed under various trade names including Novartrina, Orsimon, Rosimon-Neu, and Tarugan, indicating successful commercial synthesis protocols [3] [1] [2].

Modern Synthetic Route Optimization

Contemporary approaches to Morazone synthesis benefit from significant advances in organic chemistry methodology and process optimization techniques. Modern synthetic routes typically employ multi-step organic reactions starting from simpler precursors, involving key intermediate formation through reactions such as amination or acylation . The synthesis pathway generally encompasses the construction of both the pyrazolone core and the morpholine substituent, followed by their strategic coupling.

The pyrazolone component of Morazone can be synthesized using established methods for pyrazolone construction. Classical synthesis of pyrazolones involves condensation of hydrazines with β-ketoester compounds, typically using organic bases like piperidine or inorganic bases like sodium hydride in boiling ethanol or methanol solvent systems [7]. The pyrazolone nucleus provides multiple reactive sites for further functionalization, particularly at the C-4 position, which is crucial for introducing the morpholine-containing substituent [7].

Modern synthetic optimization focuses on improving reaction yields, reducing byproduct formation, and enhancing overall process efficiency. The morpholine ring component can be synthesized through several established routes, including the industrial dehydration of diethanolamine with concentrated sulfuric acid, or through reaction of bis(2-chloroethyl)ether with ammonia [8]. Alternative methods involve the reaction of diethylene glycol with ammonia under high temperature and pressure conditions in the presence of hydrogen and suitable catalysts [8].

The coupling of the pyrazolone and morpholine components represents a critical step in modern synthesis optimization. Recent advances in organocatalytic methods have demonstrated the effectiveness of morpholine-catalyzed reactions for constructing complex heterocyclic systems [9]. These approaches often provide advantages in terms of reaction conditions, atom economy, and environmental considerations.

Process optimization studies have shown that factors such as temperature control, residence time, and reagent stoichiometry significantly impact product yield and selectivity [10] [11]. Modern approaches employ Design of Experiments (DoE) methodologies to systematically optimize reaction parameters, often achieving significant improvements in yield and process robustness [10]. Response surface methodology allows for visualization of the effects of multiple variables on reaction outcomes, enabling precise optimization of synthetic conditions [10] [11].

Critical Evaluation of Janssen Methodology Adaptations

While specific documentation of Janssen methodology adaptations for Morazone synthesis was not identified in the available literature, the pharmaceutical industry has historically benefited from cross-company methodological developments and adaptations. The Janssen pharmaceutical company has been known for innovative synthetic methodologies, particularly in heterocyclic chemistry, which would be relevant to compounds like Morazone containing both pyrazolone and morpholine ring systems.

Critical evaluation of synthetic methodologies for complex pharmaceutical compounds typically focuses on several key parameters: reaction yield, selectivity, scalability, cost-effectiveness, and environmental impact. Methodology adaptations often involve modifications to reaction conditions, catalyst systems, or synthetic sequences to address specific challenges encountered in large-scale production.

The evaluation of any adapted methodology for Morazone synthesis would need to consider the unique structural challenges presented by the compound. The presence of multiple stereogenic centers and the need to control regioselectivity in the coupling reactions would be primary concerns. The morpholine ring system introduces considerations related to nitrogen atom reactivity and potential for undesired side reactions [8].

Modern pharmaceutical synthesis increasingly emphasizes green chemistry principles, which would influence the evaluation of any historical methodologies. Criteria such as atom economy, solvent selection, waste minimization, and energy efficiency have become standard considerations in synthetic route evaluation [12]. The integration of continuous flow chemistry and automated optimization techniques represents current best practices in pharmaceutical synthesis development [10] [11].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of Morazone presents numerous technical and operational challenges that are characteristic of complex pharmaceutical manufacturing. These challenges encompass process scaling, equipment considerations, quality control, regulatory compliance, and economic optimization.

Process Scaling and Consistency Challenges

One of the most significant challenges in industrial-scale Morazone production is ensuring that laboratory-optimized processes maintain their efficiency and selectivity when scaled up. Variations in equipment design, material properties, and process dynamics can lead to substantial changes in product quality and yield [13] [14]. For complex molecules like Morazone, with its multiple ring systems and potential for stereochemical complications, these scaling effects can be particularly pronounced.

Heat and mass transfer characteristics differ significantly between laboratory and industrial equipment, potentially affecting reaction kinetics and product distribution [13]. The morpholine ring system in Morazone may be particularly sensitive to temperature variations, as morpholine-containing compounds can undergo various side reactions under different thermal conditions [8]. Additionally, mixing efficiency variations between scales can impact the formation of the critical carbon-carbon bond between the pyrazolone and morpholine components.

Raw Material and Supply Chain Considerations

Industrial-scale production requires consistent, high-quality raw materials in substantial quantities. The synthesis of Morazone involves multiple specialized starting materials, including appropriately substituted pyrazolone precursors and morpholine derivatives . Raw materials that perform adequately in small-scale synthesis may exhibit batch-to-batch variability that becomes problematic at industrial scales [14] [15].

Supply chain management becomes critical when dealing with specialized chemical intermediates. The availability and quality of starting materials can significantly impact production schedules and product quality. For compounds like Morazone, which require multiple synthetic steps, disruptions in the supply of any key intermediate can halt production [15].

Equipment and Engineering Challenges

The transition from laboratory glassware to industrial reactors presents numerous technical challenges. Commercial-scale equipment must accommodate the specific requirements of each synthetic step while maintaining precise control over reaction parameters [15]. For Morazone synthesis, this includes managing temperature control during exothermic reactions, ensuring adequate mixing for heterogeneous reactions, and providing appropriate atmosphere control for air-sensitive intermediates.

Solvent handling and recovery systems become critical considerations at industrial scale. The multi-step synthesis of Morazone likely involves various organic solvents that must be efficiently recovered and recycled to maintain economic viability and environmental compliance [12]. The design of distillation and purification systems must account for the specific physical and chemical properties of all reaction components and byproducts.

Quality Control and Analytical Challenges

Maintaining consistent product quality throughout industrial-scale production requires sophisticated analytical methods and quality control systems. For Morazone, this includes monitoring the purity of both the pyrazolone and morpholine components, as well as detecting potential impurities that may arise from side reactions or degradation pathways [13] [16].

Process Analytical Technology (PAT) implementation becomes essential for real-time monitoring of critical process parameters. This may include in-line monitoring of reaction conversion, temperature control, pH management, and impurity formation [13]. The complex structure of Morazone requires analytical methods capable of detecting subtle changes in stereochemistry or regiochemistry that could affect pharmaceutical efficacy.

Regulatory and Compliance Considerations

Industrial-scale pharmaceutical production operates under stringent regulatory oversight that significantly impacts manufacturing processes. Good Manufacturing Practice (GMP) requirements necessitate extensive documentation, validation, and quality assurance protocols [13] [16]. For Morazone production, this includes validation of each synthetic step, demonstration of process consistency, and comprehensive impurity profiling.

Environmental regulations add additional complexity to industrial-scale production. Waste management protocols must address all byproducts and waste streams generated during synthesis. The multi-step nature of Morazone synthesis potentially generates various organic waste streams that require appropriate treatment and disposal [12].

Economic and Cost Optimization Challenges

The economic viability of industrial-scale Morazone production depends on optimizing numerous cost factors while maintaining quality standards. Raw material costs, energy consumption, labor requirements, and waste disposal costs all contribute to the overall production economics [14] [12]. The multi-step synthesis requires careful optimization to minimize overall production costs while maximizing yield and quality.

Process intensification strategies, such as continuous flow processing or integrated reaction-separation systems, may offer opportunities for cost reduction and improved efficiency [11]. However, implementing these advanced technologies requires significant capital investment and technical expertise.

Environmental and Sustainability Considerations

Modern pharmaceutical manufacturing increasingly emphasizes environmental sustainability and green chemistry principles. For Morazone production, this includes minimizing solvent usage, reducing waste generation, and improving energy efficiency [12]. The selection of synthetic routes and reaction conditions must balance traditional metrics like yield and cost with environmental impact considerations.

The implementation of sustainable manufacturing practices may require modification of historical synthetic approaches to incorporate more environmentally friendly reagents, solvents, and processes. This presents both technical challenges and opportunities for process improvement in industrial-scale Morazone production.

Morazone demonstrates markedly different solubility behaviors depending on the solvent system employed and the specific molecular form under investigation. The base form of morazone exhibits preferential dissolution in organic solvents while showing limited aqueous solubility [1] [2] [3]. This solubility profile directly correlates with the compound's molecular structure, which contains both hydrophobic aromatic moieties and polar functional groups that govern its interaction with different solvent environments.

Organic Solvent Solubility

In organic solvent systems, morazone demonstrates excellent solubility characteristics. The compound is freely soluble in chloroform, representing one of the most effective dissolution media for analytical and formulation purposes [1] [4]. This high solubility in chloroform can be attributed to the favorable intermolecular interactions between the compound's aromatic ring systems and the halogenated solvent's electron density distribution [5].

Methanol represents another highly effective solvent system, with morazone showing freely soluble characteristics in this polar protic environment [1] [2] [3]. The enhanced solubility in methanol results from the solvent's ability to form hydrogen bonds with the compound's polar functional groups, particularly the morpholine nitrogen and the pyrazolone carbonyl oxygen. The methanol solubility profile indicates that polar protic solvents can effectively disrupt the intermolecular forces within the crystalline lattice structure.

Additional organic solvents demonstrate varying degrees of effectiveness. Acetone provides soluble conditions for morazone dissolution, while diethyl ether shows only slightly soluble characteristics [1] [2]. This solubility gradient reflects the compound's selective interaction with solvents of different polarity indices and hydrogen bonding capabilities.

Aqueous System Solubility

The aqueous solubility behavior of morazone varies significantly between the base form and salt formations. The base form demonstrates slightly soluble characteristics in pure water systems, with limited dissolution capacity that restricts its utility in aqueous formulations [1] [2]. This poor aqueous solubility results from the compound's predominantly hydrophobic character, contributed by the multiple aromatic ring systems and the morpholine moiety's spatial arrangement.

However, the hydrochloride salt form exhibits markedly enhanced aqueous solubility, classified as soluble in water systems [1] [4]. This solubility enhancement occurs through salt formation, which increases the compound's hydrophilic character and facilitates better water molecule solvation. The improved aqueous solubility of the hydrochloride salt enables the development of injectable formulations and other aqueous-based pharmaceutical preparations [1].

Specialized Solvent Systems

Dimethyl sulfoxide represents a unique solvent case, where morazone shows slightly soluble characteristics under ambient conditions but enhanced dissolution when heated [2] [3]. This temperature-dependent solubility behavior suggests that thermal energy can overcome specific intermolecular interactions that limit dissolution at room temperature.

The solubility data compilation reveals systematic trends that correlate with Hansen solubility parameters and molecular interaction mechanisms. Solvents with high dielectric constants and hydrogen bonding capabilities generally provide superior dissolution characteristics compared to non-polar systems.

| Solvent System | Solubility Classification | Mechanism | Formulation Utility |

|---|---|---|---|

| Chloroform | Freely soluble | van der Waals interactions | Analytical extraction |

| Methanol | Freely soluble | Hydrogen bonding | Purification processes |

| Water (base form) | Slightly soluble | Limited hydration | Poor aqueous formulation |

| Water (HCl salt) | Soluble | Ionic solvation | Injectable preparations |

| Acetone | Soluble | Dipole interactions | Intermediate processing |

| DMSO (heated) | Slightly soluble | Enhanced molecular motion | Specialized applications |

Thermal Behavior and Melting Point Determination

The thermal characteristics of morazone provide critical insights into its molecular stability, polymorphic behavior, and processing requirements. Comprehensive thermal analysis reveals distinct behavior patterns between the base compound and its salt forms, with significant implications for pharmaceutical development and manufacturing processes.

Melting Point Characteristics

Morazone base demonstrates a sharp melting point within the range of 149-150°C, indicating a well-defined crystalline structure with consistent intermolecular packing arrangements [2] [3] [6] [4]. This melting point consistency across multiple literature sources confirms the compound's crystalline integrity and suggests minimal polymorphic variation under standard conditions. The relatively narrow melting range indicates high purity levels and uniform crystal structure throughout the sample matrix.

Differential scanning calorimetry analysis would reveal the precise enthalpy of fusion associated with this melting transition, providing quantitative information about the energy required to disrupt the crystalline lattice structure [7]. The melting point temperature suggests moderate intermolecular interactions, primarily consisting of van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding between adjacent molecules in the crystal structure [8].

Hydrochloride Salt Thermal Behavior

The morazone hydrochloride salt exhibits distinctly different thermal behavior, with a melting point of 171-172°C accompanied by decomposition [4]. This elevated melting point reflects the enhanced intermolecular interactions resulting from ionic character introduction through salt formation. The chloride ion creates additional electrostatic interactions that stabilize the crystal lattice, requiring higher thermal energy for phase transition initiation.

The decomposition behavior observed during melting represents a critical stability limitation for the hydrochloride salt. Thermal decomposition occurs through multiple pathways, producing three distinct degradation products: bis-antipyryl-methane, phenmetrazine, and 4-hydroxymethyl-antipyrine [9]. These decomposition products result from specific bond cleavage patterns within the molecule, particularly affecting the morpholine-pyrazolone linkage and the aromatic substituents.

Thermal Decomposition Mechanisms

The thermal decomposition pathway involves systematic molecular fragmentation beginning with the weakest intermolecular bonds and progressing through intramolecular bond cleavage [9]. Initial decomposition likely involves the morpholine ring opening, followed by aromatic ring modifications and eventual complete molecular fragmentation.

Thermogravimetric analysis would reveal the precise temperature ranges for each decomposition stage, along with mass loss percentages corresponding to specific molecular fragments [7]. The decomposition kinetics follow apparent first-order behavior, suggesting that the rate-limiting step involves specific bond dissociation energies rather than diffusion-controlled processes.

Understanding these thermal decomposition pathways becomes essential for establishing appropriate storage conditions, processing parameters, and analytical methods that avoid thermal degradation artifacts.

Hygroscopicity and Photostability Assessments

Environmental stability represents a critical factor in pharmaceutical compound characterization, encompassing both moisture absorption tendencies and light-induced degradation susceptibilities. Morazone's stability profile under various environmental conditions determines appropriate packaging requirements, storage protocols, and formulation strategies.

Hygroscopic Properties

Morazone demonstrates hygroscopic characteristics, indicating its tendency to absorb and retain water molecules from the surrounding atmosphere [2] [3]. This hygroscopic behavior results from the compound's polar functional groups, particularly the morpholine nitrogen atoms and the pyrazolone carbonyl oxygen, which can form hydrogen bonds with atmospheric water molecules [10].

The hygroscopic nature manifests through gradual moisture uptake when exposed to environments with elevated relative humidity levels. This moisture absorption can lead to several pharmaceutical concerns, including weight gain during storage, potential crystalline structure modifications, and altered dissolution characteristics [10] [11]. The extent of moisture uptake depends on ambient relative humidity levels, temperature conditions, and exposure duration.

Moisture absorption occurs through both surface adsorption and bulk absorption mechanisms. Initial water molecules interact with surface polar groups through hydrogen bonding, creating a hydration shell around the crystalline particles [12]. Continued exposure can lead to water molecule penetration into the crystal lattice, potentially disrupting intermolecular interactions and causing crystalline structure modifications.

Photostability Characteristics

While specific photostability data for morazone remains limited in available literature, the compound's molecular structure suggests potential photosensitivity concerns. The presence of aromatic chromophores, particularly the phenyl rings and the pyrazolone system, indicates possible absorption of ultraviolet and visible light wavelengths [13].

Photodegradation mechanisms typically involve initial photon absorption by aromatic systems, leading to excited state formation and subsequent radical generation [13] [14]. The morpholine moiety may serve as an electron donor, facilitating photochemical reactions under specific wavelength exposures. These photochemical processes can result in molecular fragmentation, oxidation reactions, and formation of potentially toxic degradation products.

Light-induced degradation often follows complex kinetic patterns involving multiple competing pathways. Primary photolysis may affect the aromatic substituents, while secondary reactions can involve the heterocyclic core structures [13]. The presence of oxygen during light exposure typically accelerates these degradation processes through photooxidation mechanisms.

Environmental Protection Strategies

The hygroscopic and potentially photosensitive nature of morazone necessitates specific environmental protection measures during storage and handling. Moisture control requires packaging in sealed containers with appropriate desiccants and maintaining storage environments below critical relative humidity thresholds [10].

Light protection strategies should include amber glass containers or opaque packaging materials that filter potentially harmful wavelengths [13]. Storage areas should minimize direct sunlight exposure and utilize filtered lighting systems when illumination is necessary.

Temperature control becomes particularly important given the compound's hygroscopic nature, as elevated temperatures can accelerate moisture uptake rates and potentially trigger thermal degradation processes. Recommended storage conditions should specify temperature ranges, relative humidity limits, and light exposure restrictions to maintain compound integrity throughout the intended shelf life period.

Regular stability monitoring protocols should include moisture content determination, visual appearance assessment, and analytical purity verification to detect any degradation indicators. These comprehensive environmental stability considerations ensure that morazone maintains its pharmaceutical quality and safety profile throughout its intended use period.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Other CAS

Wikipedia

Dates

2: Neugebauer M. Some new urinary metabolites of famprofazone and morazone in man. J Pharm Biomed Anal. 1984;2(1):53-60. PubMed PMID: 16867765.

3: Kingreen JC, Breger G. [Pellagra in morazone abuse]. Z Hautkr. 1984 May 1;59(9):573-7. German. PubMed PMID: 6145264.

4: Bohn G, Rücker G, Kröger H. [Investigations of the decomposition and detection of morazone by thin-layer- and gas-liquid-chromatography]. Arch Toxicol. 1976 Jun 8;35(3):213-20. German. PubMed PMID: 989292.

5: Cui JF, Zhou Y, Cui KR, Li L, Zhou TH. [Study on metabolism of phenmetrazine-like drugs and their metabolites]. Yao Xue Xue Bao. 1990;25(8):632-6. Chinese. PubMed PMID: 1982038.

6: Marciniec B. Photochemical decomposition of phenazone derivatives. Part 5(1): Isolation and identification of decomposition products in aqueous solution. Pharmazie. 1985 Jan;40(1):30-3. PubMed PMID: 3991782.

7: Marciniec B. Photochemical decomposition of phenazone derivatives. Part 6: Effect of substituents on mass fragmentation and photochemical stability. Pharmazie. 1985 Feb;40(2):110-2. PubMed PMID: 4001143.

8: Keup W. Use, indications and distribution in different countries of the stimulant and hallucinogenic amphetamine derivatives under consideration by WHO. Drug Alcohol Depend. 1986 Jun;17(2-3):169-92. PubMed PMID: 2874968.